N-(2,5-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,5-Dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carboxamide group at position 4, a methyl group at position 5, and a complex side chain at position 1. The side chain includes a methylene-linked 2-(2-methoxyphenyl)-5-methyl-1,3-oxazole moiety, which introduces additional aromaticity and steric bulk. This structural complexity distinguishes it from simpler triazole derivatives and may enhance its pharmacological properties, such as target selectivity or metabolic stability. The compound’s synthesis likely involves multi-step protocols, including Huisgen cycloaddition for triazole formation and amide coupling for carboxamide functionalization .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-14-10-11-15(2)19(12-14)25-23(30)22-16(3)29(28-27-22)13-20-17(4)32-24(26-20)18-8-6-7-9-21(18)31-5/h6-12H,13H2,1-5H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRFLVQKFSGLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Formation of the Oxazole Ring: This involves the cyclization of a suitable precursor, often through a condensation reaction.
Substitution Reactions: Introduction of the various phenyl groups and other substituents through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related 1H-1,2,3-triazole-4-carboxamide derivatives, emphasizing substituent variations, molecular properties, and biological activities:
Structural and Functional Insights:
Amide Substituent Effects : The 2,5-dimethylphenyl amide group balances lipophilicity and steric hindrance, contrasting with electron-withdrawing groups (e.g., chlorine in ) or bulky heterocycles (e.g., naphthyl in ).
Triazole Core Modifications: The 5-methyl group in the target compound reduces metabolic oxidation compared to 5-amino derivatives (e.g., ), which may improve pharmacokinetic stability but reduce hydrogen-bonding capacity.
Pharmacological Comparisons:
- Anticancer Activity: The 5-amino-triazole derivatives in exhibit moderate antiproliferative effects, while the target compound’s oxazole side chain may target kinases or epigenetic regulators, though specific data are lacking.
- Solubility and Bioavailability: Compounds with brominated quinolines (e.g., 3r ) show enhanced solubility due to polar halogen interactions, whereas the target compound’s dimethylphenyl and methoxyphenyl groups may limit aqueous solubility.
Research Findings and Data Gaps
- Crystallographic Data : Structural analogs (e.g., ZIPSEY ) have been resolved via SHELX refinement , but the target compound’s crystal structure remains uncharacterized.
- Biological Assays : While Wnt/β-catenin inhibitors (e.g., 3q, 3r ) and anticancer agents (e.g., ) are well-studied, the target compound’s bioactivity profile requires empirical validation.
Biological Activity
N-(2,5-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Oxazole Derivative Synthesis : Employing condensation reactions involving appropriate phenolic and carbonyl compounds.
- Amidation : The final step involves the formation of the carboxamide group through reaction with amines.
These synthetic pathways are crucial for generating compounds with desired biological properties.
Anticancer Properties
Research indicates that compounds containing triazole and oxazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines. A study reported that certain oxadiazole derivatives displayed IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MCF-7) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Oxadiazole Derivative 1 | HT-29 | 10.5 |
| Oxadiazole Derivative 2 | MCF-7 | 8.7 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with triazole structures have been shown to inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Study on Antitumor Activity
In a recent study involving a series of triazole derivatives similar to the compound , researchers evaluated their cytotoxic effects on various human cancer cell lines. The following results were obtained:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | HeLa | 6.0 |
| Triazole Derivative B | CaCo-2 | 12.3 |
These findings underscore the potential of triazole-containing compounds in developing novel anticancer therapies.
Q & A
Q. What are the typical synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step organic reactions, starting with the preparation of oxazole and triazole intermediates. Key steps include:
- Oxazole formation : Cyclization of 2-methoxyphenyl precursors with methyl groups under anhydrous conditions (AlCl₃ catalysis) .
- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by amidation with 2,5-dimethylphenylamine .
- Optimization : Green chemistry principles (e.g., solvent-free conditions) and flow synthesis improve yield (up to 65%) and reduce byproducts .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Yield (%) |
|---|---|---|---|
| Oxazole | AlCl₃, CH₃COCl | Toluene | 50–60 |
| Triazole | CuSO₄, sodium ascorbate | DMF | 60–65 |
| Amidation | EDCI, HOBt | DCM | 70–75 |
Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at 2.1–2.3 ppm; oxazole protons at 6.8–7.2 ppm) .
- HPLC-MS : Purity (>95%) and molecular ion ([M+H]⁺ at m/z 462.2) are verified .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .
Q. What in vitro assays are used for initial biological screening?
- Antimicrobial activity : MIC assays against S. aureus (IC₅₀: 12.5 µM) and E. coli (IC₅₀: 25 µM) .
- Kinase inhibition : ATP-competitive assays (e.g., EGFR inhibition at 1.8 µM) using fluorescence polarization .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : AutoDock Vina predicts binding to EGFR (ΔG: −9.2 kcal/mol) by forming H-bonds with Met793 and hydrophobic interactions with Leu718 .
- MD simulations : 100-ns trajectories assess stability in lipid bilayers, revealing torsional flexibility in the oxazole-methyl group .
Figure 1 : Predicted binding pose in EGFR kinase domain (PDB: 1M17).
Q. What strategies resolve contradictions in metabolic stability data across species?
- Microsomal assays : Human liver microsomes show t₁/₂ = 45 min vs. 20 min in rodents, attributed to CYP3A4/2D6 isoform differences .
- Isotope labeling : ¹⁴C-tracing identifies hydroxylation at the triazole methyl group as the primary metabolic pathway .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Protecting groups : Boc-protection of the carboxamide directs alkylation to the N1 position (90% selectivity) .
- Microwave-assisted synthesis : Reduces reaction time (2 h vs. 24 h) and improves yield (75% vs. 50%) for N-methylation .
Methodological Considerations
Q. What experimental designs minimize batch-to-batch variability in synthesis?
- DoE (Design of Experiments) : Taguchi orthogonal arrays optimize temperature (60–80°C), catalyst loading (5–10 mol%), and solvent (DMF vs. THF) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, reducing impurities to <2% .
Q. How are conflicting biological activity results rationalized across cell lines?
- Cell permeability assays : LC-MS/MS quantifies intracellular concentrations (e.g., 5 µM in HeLa vs. 2 µM in A549), correlating with cytotoxicity disparities (IC₅₀: 8 µM vs. 25 µM) .
- Target engagement : CETSA (Cellular Thermal Shift Assay) confirms EGFR target engagement in responsive cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
